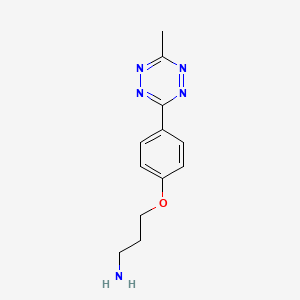
Methyltetrazine-propylamine HCl salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyltetrazine-propylamine HCl salt is a PEG derivative containing methyltetrazine and is one of the most stable tetrazines commercially available. Methyl group can improve the stability of methyltetrazine-Propylamine. This reagent is supplied as HCl salt for improved stability and easy handling.
Scientific Research Applications
Bioorthogonal chemistry is a method used in biological systems that involves reactions which do not interfere with native biochemical processes . Tetrazine-based bioorthogonal reactions are essential in chemical biology applications, including cellular labeling, live-cell imaging, diagnosis, drug release, and oncotherapy, due to their tunable rapid reaction kinetics and unique fluorogenic characteristics .
In terms of the methods of application or experimental procedures, tetrazine-functionalized dyes are known to act as fluorogenic probes . The synthesis and molecular-design strategies for these probes involve traditional Pinner reaction and “Pinner-like” reactions for tetrazine synthesis, as well as metal-catalyzed C–C bond formations with convenient tetrazine intermediates .
As for the results or outcomes obtained, the use of tetrazine bioorthogonal reactions has revolutionized labeling strategies for fluorescence imaging, with inverse electron demand Diels–Alder (iEDDA) reactions in particular attracting recent attention owing to their fast kinetics and excellent specificity .
- Methyltetrazine-Propylamine can be used in the development of targeted nanotherapeutics based on cancer biomarkers . The compound can be reacted with trans-cyclooctene (TCO) for a high-yield click reaction, while the amine easily reacts with carboxylic acids in the presence of reagents such as HATU or EDC to form amide bonds . This bioorthogonal reaction possesses excellent selectivity and biocompatibility, enabling the conjugation of two low abundance biopolymers in an aqueous and complex chemical environment .
- Tetrazine bioorthogonal reactions have revolutionized labeling strategies for fluorescence imaging . The tetrazine will react with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to yield a stable dihydropyridazine linkage . The extremely fast kinetics and selectivity of this reaction enable the conjugation of two low abundance biopolymers within richly functionalized biological systems .
- The tetrazine-TCO ligation has found numerous applications in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging . These imaging techniques allow for the visualization of the spatial distribution of biochemical processes in the body .
- Radionuclide therapy uses small amounts of radioactive material to treat cancer and other medical conditions . The tetrazine-TCO ligation can be used in this therapy to deliver the radioactive material to the target cells .
- The tetrazine-TCO ligation can also be used in drug target identification . This process involves identifying the cellular or molecular structures that are involved in disease progression and can be targeted by drugs .
Bioconjugation in Drug Delivery Systems
Fluorescent Imaging
PET and SPECT Imaging
Radionuclide Therapy
Drug Target Identification
High-Energy Materials
properties
IUPAC Name |
3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-9-14-16-12(17-15-9)10-3-5-11(6-4-10)18-8-2-7-13/h3-6H,2,7-8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNRZRYXVIJHCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyltetrazine-propylamine HCl salt | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide](/img/structure/B608933.png)


![2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B608939.png)
![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)


